N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide
Overview
Description
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to an acetamide group. It is primarily used in research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide typically involves a multi-step process:
Bromination: The starting material, 4-hydroxyacetophenone, undergoes bromination to introduce the bromo group. This step is usually carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Etherification: The brominated intermediate is then reacted with ethylene oxide to form the bromoethoxy derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl ring can be oxidized under strong oxidative conditions to form quinones or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of phenylethylamines.
Scientific Research Applications
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide involves its interaction with specific molecular targets. The bromoethoxy group can participate in hydrogen bonding and van der Waals interactions, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)-acetamide: Lacks the ethoxy group, resulting in different reactivity and biological activity.
N-(4-Ethoxy-phenyl)-acetamide: Lacks the bromo group, affecting its chemical properties and applications.
N-(4-Methoxy-phenyl)-acetamide: Contains a methoxy group instead of a bromoethoxy group, leading to variations in its chemical behavior and biological effects.
Uniqueness
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide is unique due to the presence of both bromo and ethoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 258.11 g/mol. The compound features a phenyl ring with an ethoxy group and a bromo substituent, which contribute to its chemical reactivity and biological activity. The presence of the acetamide functional group enhances its potential as a pharmacological agent by allowing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromoethoxy group can engage in hydrogen bonding and van der Waals interactions, while the acetamide group can form additional hydrogen bonds with macromolecules such as proteins or nucleic acids. This dual functionality may modulate enzyme activity or receptor binding, leading to various biological effects.
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. The structural similarity to known anti-inflammatory agents suggests that this compound may also possess similar effects, potentially through inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
2. Analgesic Properties
Preliminary studies suggest that this compound may have analgesic effects, akin to other acetamide derivatives. This activity could be linked to its ability to inhibit pain pathways at the receptor level.
3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes, which can lead to therapeutic applications in conditions where enzyme modulation is beneficial.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to other related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(4-Bromo-phenyl)-acetamide | Lacks ethoxy group | Different reactivity |
N-(4-Ethoxy-phenyl)-acetamide | Lacks bromo group | Altered chemical properties |
N-(4-Methoxy-phenyl)-acetamide | Contains methoxy instead of bromoethoxy | Variations in biological effects |
The presence of both bromo and ethoxy groups in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that this compound exhibits significant inhibition of certain enzyme activities, suggesting its potential as a therapeutic agent in diseases where enzyme overactivity is a concern.
- Animal Models : In vivo studies have shown promising results regarding its anti-inflammatory and analgesic properties, indicating that further clinical research could validate its therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications in the structure can influence biological activity, guiding future synthesis efforts aimed at enhancing efficacy.
Properties
IUPAC Name |
N-[4-(2-bromoethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRBDDQOSNYXBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290190 | |
Record name | N-[4-(2-Bromoethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57011-90-2 | |
Record name | N-[4-(2-Bromoethoxy)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57011-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(2-Bromoethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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